molecular formula C9H14N2O2 B1376523 2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine CAS No. 1521100-22-0

2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine

Cat. No. B1376523
CAS RN: 1521100-22-0
M. Wt: 182.22 g/mol
InChI Key: HNEFFJVOCXSQDB-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine is 1S/C9H14N2O2/c1-12-9(13-2)8(10)7-4-3-5-11-6-7/h3-6,8-9H,10H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine is a liquid at room temperature . More specific physical and chemical properties, such as boiling point, melting point, and solubility, are not available in the search results.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Techniques : The compound 2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine is utilized in the synthesis of various chemical structures. For example, it is involved in the formation of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol through reactions with ethyl acetate and methanol, showcasing its utility in complex chemical synthesis processes (Percino et al., 2006).

  • Molecular and Crystal Structure : The compound plays a critical role in the formation of specific crystal structures. Its derivatives have been studied for their molecular and crystal structures using techniques like X-ray diffraction, illustrating its importance in structural chemistry and material science (Shen & Lush, 2010).

Catalytic Applications

  • Catalysis in Organic Reactions : This compound is integral in the design of recyclable C2-symmetric tertiary amine-squaramide organocatalysts. These catalysts have been successfully applied in asymmetric synthesis of γ-nitrocarbonyl compounds, demonstrating its potential in facilitating stereoselective organic reactions (Kostenko, Kucherenko & Zlotin, 2018).

  • Metal Complex Formation and Applications : The synthesis of metal complexes using this compound as a ligand has shown significant results in the field of inorganic chemistry. These complexes have been explored for applications like ethylene oligomerization and polymerization, highlighting its utility in industrial chemistry and material science (Nyamato, Ojwach & Akerman, 2016).

Other Applications

  • Hydrogen Bonding and Structural Analysis : Studies on the hydrogen bonding patterns and structural characteristics of derivatives of this compound provide insights into its chemical behavior. This understanding is crucial for its potential application in designing new materials and understanding molecular interactions (Hu et al., 2011).

  • Schiff Base Complexes and Corrosion Inhibition : The compound is involved in the synthesis of Schiff base complexes which have been studied for their corrosion inhibition properties on mild steel. This application is particularly relevant in materials science and corrosion engineering (Das et al., 2017).

properties

IUPAC Name

2,2-dimethoxy-1-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-12-9(13-2)8(10)7-4-3-5-11-6-7/h3-6,8-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEFFJVOCXSQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C1=CN=CC=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine

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